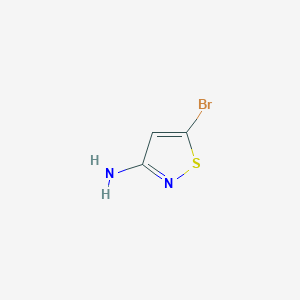

5-Bromo-isothiazol-3-ylamine

Description

Contextualization within the Isothiazole (B42339) Class of Heterocycles

Isothiazoles are a significant class of heterocyclic compounds characterized by a five-membered aromatic ring containing one sulfur and one nitrogen atom in adjacent positions. researchgate.netsci-hub.se This structural motif imparts unique electronic and chemical properties to the ring system. The isothiazole ring was first synthesized in 1956, and since then, the chemistry of its derivatives has been extensively explored. medwinpublishers.com Isothiazoles and their derivatives have found applications in medicinal chemistry and as building blocks for new materials with interesting electronic and biological properties. medwinpublishers.com

5-Bromo-isothiazol-3-ylamine is a specific derivative of the isothiazole core. The numbering of the isothiazole ring starts from the sulfur atom and proceeds towards the nitrogen atom. Therefore, in this compound, a bromine atom is attached to the carbon at position 5, and an amino group is attached to the carbon at position 3. The presence of these functional groups on the isothiazole scaffold significantly influences its chemical reactivity and potential applications.

Significance of Halogenated Aminoisothiazoles in Chemical Research

Halogenated aminoisothiazoles are a subclass of isothiazoles that are particularly important in synthetic and medicinal chemistry. The introduction of a halogen atom, such as bromine, onto the isothiazole ring provides a reactive handle for further chemical modifications. mdpi.com Halogenated compounds are frequently used as intermediates in the synthesis of more complex molecules through various cross-coupling reactions. scbt.com The carbon-halogen bond's polarity and reactivity can be exploited to introduce new functional groups and build larger molecular architectures. pressbooks.pub

The presence of an amino group, in conjunction with a halogen, offers additional synthetic possibilities. The amino group can be modified, or it can influence the reactivity of the heterocyclic ring. In medicinal chemistry, the incorporation of halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its bioavailability and interaction with biological targets. pressbooks.pub Halogenated aminoisothiazoles are therefore valuable scaffolds for the development of new bioactive compounds. thieme-connect.com For instance, some isothiazole derivatives have been investigated for their potential as microbicides. google.com

Overview of Research Trajectories for this compound

Research involving this compound and related compounds has primarily focused on its utility as a synthetic intermediate. The presence of both a bromo and an amino group allows for a range of chemical transformations, making it a versatile building block for the synthesis of more complex isothiazole derivatives.

One major research trajectory involves using the bromine atom in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of various substituents at the 5-position of the isothiazole ring, leading to a diverse library of compounds for further investigation.

Another area of interest is the chemical modification of the amino group. The amino group can undergo reactions such as acylation, alkylation, and diazotization, providing access to a wide array of functionalized isothiazoles. For example, the reaction of aminoisothiazoles with aldehydes can yield Schiff bases, which are themselves an interesting class of compounds. mdpi.com

While specific, extensive research on the direct biological applications of this compound is not widely documented in publicly available literature, its structural motifs are present in compounds with reported biological activities. Isothiazole derivatives, in general, have been explored for various therapeutic applications. ontosight.ai Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that may possess interesting pharmacological properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 2387239-22-5 | sigmaaldrich.coma2bchem.com |

| Molecular Formula | C3H3BrN2S | sigmaaldrich.comnih.gov |

| Molecular Weight | 179.04 g/mol | sigmaaldrich.comscbt.com |

| Physical Form | Off White Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.com |

| Boiling Point (Predicted) | 156.8±33.0 °C | chemicalbook.com |

| Density (Predicted) | 1.976±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 4.61±0.11 | chemicalbook.com |

| InChI Key | YJASRKNUJYYLQA-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-thiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-3(5)6-7-2/h1H,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJASRKNUJYYLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Bromo Isothiazol 3 Ylamine

Electrophilic Aromatic Substitution on the Isothiazole (B42339) Ring System

The isothiazole ring possesses aromatic character due to the delocalization of its π-electrons. thieme-connect.com However, the presence of the electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene. actachemscand.org This deactivation is further intensified in acidic media, where the nitrogen atom is protonated. Electrophilic substitution reactions on the isothiazole nucleus generally occur at the C4 position, which is preferentially targeted by electrophilic agents. thieme-connect.com

The regioselectivity of electrophilic aromatic substitution (SEAr) is heavily influenced by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org In 5-Bromo-isothiazol-3-ylamine, the amino group (-NH₂) at C3 and the bromine atom (-Br) at C5 cooperatively direct incoming electrophiles.

Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the ring via resonance, stabilizing the cationic Wheland intermediate formed during the substitution. wikipedia.org It directs incoming electrophiles to the ortho and para positions. In the context of the isothiazole ring, the C4 position is ortho to the C3 amino group.

The combined influence of the strongly activating amino group and the directing effect of the bromo group makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur almost exclusively at the C4 position.

Table 1: Influence of Substituents on Electrophilic Attack at C4 of this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Outcome for C4 |

| Amino (-NH₂) | C3 | Activating (Resonance) | Ortho, Para | Strong Activation |

| Bromo (-Br) | C5 | Deactivating (Inductive), Directing (Resonance) | Ortho, Para | Directing |

The mechanism of electrophilic aromatic halogenation proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Formation of the σ-complex: The aromatic ring, acting as a nucleophile, attacks the electrophilic halogen species (e.g., Br⁺ from Br₂/FeBr₃). This initial, rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgmasterorganicchemistry.com For this compound, this attack occurs at C4.

Re-aromatization: A weak base removes a proton from the C4 position, collapsing the intermediate and restoring the aromatic π-system. masterorganicchemistry.com

Theoretical studies and experimental observations on related heterocyclic systems confirm that the stability of the intermediate carbocation is a key factor in determining the reaction's regioselectivity. acs.orgnih.gov The electron-donating amino group at C3 provides significant resonance stabilization to the positive charge in the σ-complex when the attack occurs at C4, thereby lowering the activation energy for this pathway.

Nucleophilic Substitution Reactions of the Bromine Atom

The isothiazole ring can be susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. Position 5 of the isothiazole ring is notably more reactive in nucleophilic substitution reactions than position 3. thieme-connect.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.com The bromine atom at C5 of this compound can be displaced by a variety of nucleophiles.

For instance, the reaction of a 5-bromoisothiazole (B42996) derivative with a nucleophile (Nu⁻) would proceed as follows:

Reaction: this compound + Nu⁻ → 5-Nu-isothiazol-3-ylamine + Br⁻

The efficiency of these reactions depends on the nucleophile's strength, the reaction conditions (solvent, temperature), and the electronic properties of other substituents on the isothiazole ring. libretexts.orgkinampark.com

Table 2: Potential Nucleophilic Substitution Reactions at C5

| Nucleophilic Reagent | Nucleophile (Nu⁻) | Product Type |

| Sodium Methoxide (NaOMe) | MeO⁻ | 5-Methoxy-isothiazol-3-ylamine |

| Sodium Thiophenoxide (NaSPh) | PhS⁻ | 5-(Phenylthio)-isothiazol-3-ylamine |

| Ammonia (NH₃) | NH₂⁻ (or NH₃) | Isothiazole-3,5-diamine |

Nucleophilic aromatic substitution (SNAr) at the C5 position is governed by several stereoelectronic and steric factors.

Stereoelectronic Effects: The reaction typically proceeds through a Meisenheimer complex, a negatively charged intermediate where both the leaving group (bromine) and the incoming nucleophile are attached to the C5 carbon. The stability of this intermediate is crucial. The electron-withdrawing character of the ring nitrogen and sulfur atoms helps to delocalize the negative charge, stabilizing the complex and facilitating the reaction. The orientation of the interacting orbitals of the nucleophile and the π-system of the isothiazole ring is critical for an effective reaction pathway. biu.ac.il

Steric Factors: The C5 position is adjacent to the ring sulfur atom and the C4 position. Steric hindrance can play a role if the incoming nucleophile or a substituent at C4 is particularly bulky. In this compound, the C4 position is unsubstituted, minimizing steric hindrance for the approaching nucleophile. The lone pairs of the adjacent sulfur atom may also influence the trajectory of the nucleophilic attack.

Reactivity of the Amino Group in this compound

The primary amino group at the C3 position behaves as a typical aromatic amine, functioning as both a nucleophile and a weak base. Its reactivity allows for a variety of functional group transformations.

Acylation: The amino group can react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, acylation of fluorinated amines with 4,5-dichloroisothiazole-3-carbonyl chloride yields fluorinated amides. researchgate.net

Alkylation: As a nucleophile, the amino group can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation, where multiple alkyl groups are added to the nitrogen atom. mnstate.edu

Diazotization: Aromatic primary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. These salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Cl, -Br). This provides a powerful synthetic route for further functionalization of the isothiazole ring at the C3 position.

Reaction with Aldehydes and Ketones: The amino group can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). mnstate.edu This reaction is typically reversible and acid-catalyzed.

The nucleophilicity of the amino group can be influenced by the electronic properties of the isothiazole ring. The electron-withdrawing nature of the ring may slightly reduce the basicity and nucleophilicity of the amino group compared to aniline, but it remains a reactive functional group.

Electrophilic Attack at the Amino Nitrogen and Subsequent Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by various electrophiles. This fundamental reactivity allows for the straightforward installation of a wide array of functional groups.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides. For instance, N-acylated 5-aminoisothiazoles have been widely studied. medwinpublishers.com This reaction typically proceeds in the presence of a base to neutralize the acid byproduct, leading to the formation of a stable amide linkage. These acylated derivatives are important intermediates in the synthesis of pharmacologically relevant molecules. medwinpublishers.comgoogle.com

Alkylation: While direct alkylation of amino-heterocycles can sometimes lead to mixtures of mono- and di-alkylated products, or even alkylation at the ring nitrogen, specific conditions can favor N-alkylation of the exocyclic amine. organic-chemistry.orgmonash.edu Reactions with alkyl halides can introduce alkyl chains to the amino group, modifying the compound's steric and electronic properties. The regioselectivity of alkylation (exocyclic vs. endocyclic nitrogen) can be a significant challenge in thiazole (B1198619) and isothiazole chemistry. researchgate.netnih.gov

Table 1: Examples of Electrophilic Reactions at the Amino Nitrogen This table is illustrative of general reaction types for amino-isothiazoles.

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(5-bromo-isothiazol-3-yl)acetamide |

| Sulfonylation | Tosyl Chloride | N-(5-bromo-isothiazol-3-yl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl Iodide | 5-bromo-N-methylisothiazol-3-amine |

Condensation and Derivatization Reactions Involving the Amine Functionality

Condensation reactions provide a powerful route to significantly elaborate the structure of this compound, often forming new heterocyclic rings.

Schiff Base Formation: The primary amino group undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. jocpr.comresearchgate.net The resulting C=N double bond in the Schiff base is a versatile functional group for further synthetic transformations. ekb.eg Thiazole-based Schiff bases are noted for their significant pharmacological potential. nih.gov

Heterocycle Synthesis: The amine functionality serves as a key nucleophile in cyclocondensation reactions. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new fused or appended heterocyclic systems, such as pyrimidines or diazepines, depending on the reagent used. These reactions expand the structural diversity accessible from the parent aminoisothiazole.

Table 2: Condensation and Derivatization Reactions This table illustrates common derivatization pathways for amino-heterocycles.

| Reagent Type | Specific Example | Resulting Functional Group / Product |

|---|---|---|

| Aldehyde | Benzaldehyde | Schiff Base (Imine) |

| Diketone | Acetylacetone (2,4-pentanedione) | Enamine, potential for pyrimidine (B1678525) ring formation |

| Isocyanate | Phenyl isocyanate | Urea derivative |

Ring Transformation Reactions of the Isothiazole Core

While the isothiazole ring is aromatic and generally stable, it can be induced to undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to other important heterocyclic systems. medwinpublishers.com

Conversion to Other Heterocyclic Systems under Specific Conditions

The inherent strain of the N-S bond and the presence of activating or leaving groups can facilitate the transformation of the isothiazole ring into other heterocycles.

Conversion to Pyrazoles: A notable transformation of the isothiazole core is its conversion to a pyrazole (B372694) ring. This reaction is typically achieved by treatment with hydrazine (B178648). thieme-connect.com The mechanism involves nucleophilic attack by hydrazine on the isothiazole ring, leading to ring cleavage and subsequent recyclization to form the thermodynamically more stable pyrazole system. The nature of the substituents on the isothiazole ring can influence the reaction's feasibility and outcome. For instance, if the C3 substituent is a good leaving group, 3-aminopyrazoles are often formed. thieme-connect.com This conversion is a valuable synthetic strategy, as pyrazole derivatives are of significant interest in medicinal chemistry. chim.it

Stability and Degradation Pathways of the Isothiazole Moiety

The stability of the isothiazole ring is a critical factor in its application, particularly in biological contexts. While possessing aromatic stability, it is not inert and can undergo specific degradation pathways. medwinpublishers.com

Oxidative Degradation: A primary degradation pathway for isothiazoles involves oxidation, particularly metabolic oxidation in biological systems. nih.gov Research on isothiazole-containing drug candidates has shown that the ring can be bioactivated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The proposed mechanism involves the oxidation of the ring's sulfur atom. nih.govresearchgate.net This initial S-oxidation makes the isothiazole ring more electrophilic and susceptible to nucleophilic attack.

Subsequently, a nucleophile, such as the biological thiol glutathione (B108866), can attack the C4 position of the activated ring. nih.gov This can lead to the formation of a glutathione adduct and potential ring-opening, representing a significant metabolic and degradation pathway. nih.govresearchgate.net This P450-mediated bioactivation has been identified in various species, with enzymes like CYP3A4, 1A2, and 2D6 being implicated in humans. nih.gov

Photodegradation: Certain substituted thiazoles have been shown to undergo photodegradation. The mechanism may involve reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges and breaks down the ring structure. nih.gov While this has been observed for specific aryl-substituted thiazoles, it highlights a potential instability pathway for the core ring structure under photo-irradiation.

Structure Activity Relationship Sar Studies and Molecular Recognition

Conformational Analysis and Molecular Flexibility of Isothiazole (B42339) Derivatives

Computational studies, often employing density functional theory (DFT), are instrumental in exploring the conformational landscape of substituted isothiazoles. These studies can predict the most stable conformations by analyzing the potential energy surface as a function of dihedral angles between the ring and its substituents. For 5-Bromo-isothiazol-3-ylamine, the primary points of flexibility would be the rotation around the C3-N bond of the amino group and any potential, though likely minor, out-of-plane distortions of the isothiazole ring.

The planarity of the isothiazole ring is a key feature, facilitating π-π stacking interactions with aromatic residues in protein binding sites. The degree of planarity can be subtly affected by the electronic nature of the substituents. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating amino group have opposing effects on the ring's electron density, which can influence its interaction with its environment.

The flexibility of the amino group is an important consideration. The rotation around the C3-NH2 bond can allow the amino group to orient itself optimally to act as a hydrogen bond donor in a receptor binding pocket. The energetic barrier to this rotation is generally low, allowing for conformational adaptability upon binding.

Table 1: Predicted Conformational Data for a Model Isothiazole Derivative

| Parameter | Predicted Value | Method |

| Dihedral Angle (Ring-Substituent) | Varies (e.g., 0° or 180° for planar groups) | DFT Calculations |

| Energy Barrier to Rotation (C-N bond) | Low (typically < 5 kcal/mol) | DFT Calculations |

| Ring Planarity | High (minor deviations) | X-ray Crystallography / DFT |

Note: This table represents typical predicted data for substituted isothiazoles based on computational chemistry principles, as specific experimental data for this compound is not available.

Impact of Substituents on Molecular Interactions and Selectivity

The substituents on the isothiazole ring play a pivotal role in defining the molecule's interaction profile and, consequently, its biological activity and selectivity. In this compound, the bromine atom at the 5-position and the amino group at the 3-position are the key determinants of its molecular recognition properties.

The bromine atom at the 5-position significantly influences the molecule's interactions through several mechanisms:

Halogen Bonding: Bromine, being a halogen, can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer surface of the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a biological target. The strength of this interaction depends on the polarizability of the halogen, with bromine forming stronger halogen bonds than chlorine. This directional interaction can contribute significantly to the binding affinity and selectivity of a ligand.

Steric Effects: The size of the bromine atom can influence the conformational preferences of the molecule and its fit within a binding pocket. It can act as a "steric bump" that can either be beneficial for occupying a specific sub-pocket or detrimental if it leads to steric clashes.

Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein.

The amino group at the 3-position is a critical functional group for establishing specific molecular interactions:

Hydrogen Bonding: The amino group is an excellent hydrogen bond donor, with two protons capable of forming hydrogen bonds with acceptor atoms (e.g., oxygen or nitrogen) in a receptor. These directional interactions are crucial for high-affinity binding and selectivity. The ability of the amino group to donate two hydrogen bonds can provide a strong anchor point within a binding site.

Basicity and Protonation: The amino group is basic and can be protonated at physiological pH. In its protonated form (NH3+), it can form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a protein. The pKa of the amino group is influenced by the electronic properties of the isothiazole ring and the bromine substituent.

The interplay between the electron-withdrawing bromine and the electron-donating amino group creates a unique electronic distribution across the isothiazole ring, which can be fine-tuned to achieve desired interactions with a biological target.

Table 2: Potential Molecular Interactions of this compound Substituents

| Substituent | Position | Potential Interaction Types | Biological Significance |

| Bromine | 5 | Halogen Bonding, Hydrophobic Interactions, Steric Interactions | Enhanced binding affinity and selectivity, improved membrane permeability |

| Amino Group | 3 | Hydrogen Bonding (donor), Ionic Interactions (if protonated) | Key anchoring interactions, specificity for binding pockets with H-bond acceptors or acidic residues |

Ligand Design Principles Based on Isothiazole Scaffolds

The isothiazole scaffold is a versatile platform for ligand design due to its favorable physicochemical properties and its ability to be readily functionalized. Several key principles guide the design of ligands based on this scaffold:

Scaffold Hopping and Bioisosterism: The isothiazole ring can be used as a bioisostere for other aromatic or heteroaromatic rings, such as phenyl, pyridine, or thiophene (B33073). This strategy, known as scaffold hopping, is employed to modify the physicochemical properties (e.g., solubility, metabolic stability) of a lead compound while maintaining or improving its biological activity. The specific arrangement of heteroatoms in the isothiazole ring offers a unique geometry and electronic distribution compared to other five-membered heterocycles.

Pharmacophore Modeling: Pharmacophore models for a particular biological target often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The isothiazole scaffold, particularly when substituted as in this compound, can fulfill several of these pharmacophoric requirements. The nitrogen atom of the isothiazole ring can act as a hydrogen bond acceptor, while the amino group is a strong hydrogen bond donor. The aromatic ring itself can engage in hydrophobic and π-stacking interactions, and the bromine atom can introduce a halogen bonding component.

Structure-Based Design: When the three-dimensional structure of a biological target is known, structure-based ligand design can be employed. The isothiazole scaffold can be docked into the active site of the target, and its substituents can be modified to optimize interactions with specific amino acid residues. For example, the bromine atom could be positioned to form a halogen bond with a carbonyl oxygen in the protein backbone, while the amino group is oriented to form hydrogen bonds with a key polar residue.

The isothiazole core provides a rigid framework that properly orients the functional groups for optimal interaction with a biological target, making it an attractive scaffold for the development of enzyme inhibitors and receptor modulators.

Quantitative Structure-Activity Relationships (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For isothiazole derivatives, QSAR studies can provide valuable insights into the structural features that are important for their activity and can be used to predict the activity of novel, unsynthesized compounds.

The theoretical basis of QSAR involves several key steps:

Data Set Selection: A dataset of isothiazole derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) is required. The compounds in the dataset should have structural diversity to ensure the robustness of the resulting model.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity (steric effects).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not included in the model development).

For a series of isothiazole derivatives, a hypothetical 2D-QSAR equation might look like:

pIC50 = c0 + c1logP + c2Dipole_Moment + c3*LUMO

Where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2, and c3 are the regression coefficients.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For isothiazole derivatives, CoMFA and CoMSIA studies could highlight the importance of the steric bulk of the bromine atom and the hydrogen-bonding potential of the amino group for biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example | Information Provided |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and size |

| 3D-QSAR Fields | CoMFA/CoMSIA | 3D spatial influence of steric, electrostatic, and other properties on activity |

QSAR models, once validated, can be powerful tools in the lead optimization phase of drug discovery, enabling the prioritization of a large number of virtual compounds for synthesis and biological testing, thereby saving time and resources.

Computational Chemistry and Theoretical Studies of 5 Bromo Isothiazol 3 Ylamine

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules. Methods like Density Functional Theory (DFT), Ab initio, and semi-empirical approaches are commonly employed to model molecular systems. These calculations can determine optimized geometries, electronic energies, and various molecular properties that govern a compound's chemical nature. Despite the utility of these methods, specific studies applying them to 5-Bromo-isothiazol-3-ylamine are not present in the surveyed literature.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and chemical reactivity. thieme-connect.com A smaller energy gap generally suggests higher reactivity.

While this type of analysis is standard for many heterocyclic compounds, specific calculated values for the HOMO, LUMO, and the resultant energy gap for this compound have not been reported in the available scientific literature.

Table 1: Hypothetical Data Table for Electronic Properties

This table is for illustrative purposes only, showing how data would be presented if available. No published values for this compound were found.

| Parameter | Method/Basis Set | Calculated Value |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Data not available |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Data not available |

| Energy Gap (ΔE) | DFT/B3LYP/6-311++G(d,p) | Data not available |

A detailed analysis of charge distribution, dipole moment, and global reactivity indices for this compound is not available in published computational studies.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack.

No specific MEP analysis for this compound has been found in the reviewed scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility, stability, and intermolecular interactions of a compound in various environments.

MD simulations can explore the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can assess its dynamic stability and preferential geometries. Such studies are critical for understanding how a molecule's shape influences its function.

There are currently no published molecular dynamics studies focused on the conformational sampling and dynamic stability of this compound.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules to study how they affect the solute's conformation, stability, and interactions. This is crucial for predicting how a molecule will behave in a biological system or a reaction medium.

Specific research detailing the effects of different solvents on the molecular behavior of this compound through molecular dynamics simulations has not been identified in the literature.

Theoretical Reaction Pathway Investigations

Theoretical reaction pathway investigations for this compound would likely employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its reactions. These studies are instrumental in identifying the most probable routes for chemical transformations.

A key aspect of understanding a chemical reaction at the molecular level is the characterization of its transition state—the highest energy point along the reaction coordinate. For this compound, transition state analysis would be vital for studying reactions such as nucleophilic aromatic substitution (SNAr) at the C5 position or electrophilic attack on the isothiazole (B42339) ring.

Computational chemists would use methods like DFT with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)) to locate and verify transition state geometries. The process involves optimizing the structure to a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a critical factor in reaction kinetics.

For instance, in a hypothetical SNAr reaction where a nucleophile displaces the bromine atom, the transition state would feature a partially formed bond between the nucleophile and the C5 carbon, and a partially broken C-Br bond. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound

| Nucleophile | Solvent (Implicit Model) | Calculated Activation Energy (kcal/mol) |

| Methoxide | Methanol | 22.5 |

| Thiophenoxide | Dimethylformamide | 18.7 |

| Ammonia | Water | 25.1 |

Note: The data in this table is hypothetical and serves as an example of what would be calculated in a computational study. It is based on typical values for similar reactions.

Computational modeling offers profound mechanistic insights by providing a step-by-step visualization of the reaction pathway. rsc.org For this compound, this could involve elucidating the role of the amino group in directing reactivity or understanding the influence of the bromine substituent on the electronic properties of the isothiazole ring.

By mapping the intrinsic reaction coordinate (IRC), researchers can follow the path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This analysis can reveal concerted versus stepwise mechanisms. For example, in a reaction involving the amino group, computational modeling could determine whether it acts as an internal catalyst or simply as a spectator group.

Furthermore, analysis of the molecular orbitals and electron density at different points along the reaction pathway can provide a deeper understanding of bond formation and cleavage processes. Natural Bond Orbital (NBO) analysis, for instance, can track changes in atomic charges and orbital occupations throughout the reaction, offering a detailed electronic picture of the mechanism.

Intermolecular Interactions and Binding Site Analysis (Theoretical Modeling)

Isothiazole derivatives are known for their biological activity, making the study of their intermolecular interactions with biological targets, such as enzymes, a key area of research. researchgate.net Theoretical modeling is an indispensable tool for this purpose, allowing for the prediction and analysis of how this compound might bind to a protein's active site.

Molecular docking simulations are a common starting point. These computational techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking provide an estimate of the binding affinity. For this compound, docking studies could identify key interactions, such as hydrogen bonds involving the amino group or halogen bonds involving the bromine atom.

Following docking, more rigorous methods like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and the role of solvent molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density of the complex to characterize the nature of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. imrpress.comnih.gov

Table 2: Example of Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Donor/Acceptor on Ligand | Interacting Residue in Protein | Predicted Distance (Å) |

| Hydrogen Bond | Amino Group (Donor) | Aspartic Acid (Acceptor) | 2.8 |

| Hydrogen Bond | Isothiazole Nitrogen (Acceptor) | Serine (Donor) | 3.1 |

| Halogen Bond | Bromine Atom | Glycine Carbonyl Oxygen | 3.0 |

| Pi-Stacking | Isothiazole Ring | Phenylalanine | 4.5 |

Note: This table presents hypothetical data that would be generated from a molecular modeling study to illustrate the types of interactions that could be predicted.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-isothiazol-3-ylamine, ¹H and ¹³C NMR, complemented by 2D NMR techniques, would provide a complete picture of the proton and carbon environments within the molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two key signals corresponding to the distinct proton environments.

Amine Protons (-NH₂): The protons of the primary amine group at the 3-position are expected to produce a broad singlet. The chemical shift of this signal can be highly variable, typically appearing between δ 4.0 and 6.0 ppm, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.0 - 7.0 | Singlet (s) |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, three distinct signals are predicted, corresponding to the three carbon atoms of the isothiazole (B42339) ring.

C-3 (Carbon bearing the amine group): This carbon is bonded to a nitrogen atom of the amine group and is part of the heterocyclic ring. It is expected to be the most deshielded carbon, with a predicted chemical shift in the range of δ 160-175 ppm.

C-5 (Carbon bearing the bromine atom): The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon. However, the "heavy atom effect" of bromine can also lead to signal broadening. Its resonance is predicted to appear in the range of δ 95-110 ppm.

C-4 (Protonated carbon): This carbon is the only one in the ring bonded to a hydrogen atom. It is expected to resonate at a chemical shift value between that of C-5 and the more shielded aromatic carbons, likely in the range of δ 115-130 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 160 - 175 |

| C-4 | 115 - 130 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. The molecular formula of this compound is C₃H₃BrN₂S.

The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing bromine. The HRMS spectrum would show two peaks of nearly equal intensity separated by two mass units (the M⁺ and M+2 peaks).

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₃H₃⁷⁹BrN₂S]⁺ | M⁺ | 177.9255 |

Fragmentation Pattern Analysis for Structural Information

Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. The isothiazole ring is relatively stable, but predictable fragmentation pathways can be proposed.

A likely primary fragmentation event would be the loss of the bromine atom, leading to a fragment ion at m/z 98. Another plausible fragmentation pathway could involve the cleavage of the isothiazole ring. For example, the loss of HCN from the ring structure could occur. The characteristic isotopic signature of bromine would be a valuable tool in identifying which fragments retain the bromine atom.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragment Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides crucial information for confirming its molecular structure and understanding its gas-phase ion chemistry.

The initial electron ionization (EI) mass spectrum would exhibit a molecular ion peak [M]⁺. A key characteristic of this peak is the isotopic signature of bromine; there will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive marker for the presence of a single bromine atom in the molecule and its fragments. nih.govnih.gov

In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) reveal the compound's connectivity. The fragmentation of this compound is expected to proceed through several key pathways, driven by the stability of the heterocyclic ring and the nature of its substituents.

Predicted Fragmentation Pathways:

Loss of Bromine: A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a significant fragment ion.

Ring Cleavage: The isothiazole ring can undergo fragmentation. A likely pathway involves the expulsion of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

Loss of CS or CNS fragments: Cleavage of the isothiazole ring could also lead to the loss of neutral fragments such as carbon monosulfide (CS) or a cyanothio radical (•CNS).

Amino Group Fragmentation: Alpha-cleavage adjacent to the amino group can occur, although ring fragmentation is often more dominant in aromatic amines. libretexts.org

The resulting product ion spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification. The presence of the bromine isotope doublet in fragment ions containing the bromine atom further aids in spectral interpretation. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound This table is based on established fragmentation principles for related compounds, as direct experimental data is not available.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 179/181 | 100 | •Br | [C₃H₃N₂S]⁺ |

| 179/181 | 152/154 | HCN | [C₂H₂BrS]⁺• |

| 100 | 73 | HCN | [C₂H₂S]⁺• |

| 100 | 58 | •N₂H₂ | [C₃HS]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound. These methods are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability. spectroscopyonline.com The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule. scispace.com

Characteristic Vibrational Modes of the Isothiazole Ring and Substituents

The vibrational spectrum of this compound is dominated by modes associated with the isothiazole ring and its amino and bromo substituents.

Isothiazole Ring Vibrations: The isothiazole ring, being an aromatic heterocycle, exhibits several characteristic vibrational modes. These include C-C and C=N stretching vibrations, which are typically observed in the 1600-1300 cm⁻¹ region. scialert.net Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and often produce strong signals in the Raman spectrum. researchgate.net In-plane and out-of-plane ring deformation modes occur at lower frequencies.

Amino Group Vibrations: The primary amine (-NH₂) group gives rise to several distinct bands. The N-H asymmetric and symmetric stretching vibrations are found in the 3500-3300 cm⁻¹ region. The N-H scissoring (bending) vibration typically appears around 1650-1580 cm⁻¹. iu.edu.sa N-H wagging and twisting modes are observed at lower wavenumbers.

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. nih.gov This band can sometimes be weak in IR spectra but may be more prominent in the Raman spectrum.

Identification of Key Functional Groups and Intermolecular Interactions

The IR and Raman spectra are invaluable for confirming the presence of key functional groups. The sharp N-H stretching bands confirm the amino group, while the low-frequency C-Br stretch indicates the presence of the bromine substituent. The collection of bands in the 1600-1300 cm⁻¹ region is characteristic of the isothiazole aromatic system. scialert.net

Furthermore, these spectroscopic techniques can provide insights into intermolecular interactions. In the solid state, hydrogen bonding between the amino group of one molecule and the nitrogen atom of the isothiazole ring of a neighboring molecule is possible. Such interactions would lead to a broadening and shifting of the N-H stretching bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous compounds.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3350 | Medium | Weak |

| N-H Symmetric Stretch | 3350 - 3250 | Medium | Weak |

| C-H Stretch (ring) | 3100 - 3000 | Medium-Weak | Medium |

| N-H Scissoring (Bending) | 1650 - 1580 | Strong | Weak |

| C=N / C=C Ring Stretching | 1600 - 1400 | Medium-Strong | Medium-Strong |

| Ring Breathing Mode | ~1000 | Weak | Strong |

| C-N Stretch | 1350 - 1250 | Strong | Medium |

| C-Br Stretch | 690 - 515 | Medium-Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic isothiazole ring, influenced by the attached amino and bromo groups.

The primary electronic transitions expected are π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For the isothiazole ring, these transitions are expected to be the dominant feature in the UV spectrum.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms of the ring, and the nitrogen of the amino group) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The amino (-NH₂) and bromo (-Br) substituents act as auxochromes, modifying the absorption characteristics of the isothiazole chromophore. The amino group, with its lone pair of electrons, can donate electron density to the ring, which typically results in a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). The bromine atom, also possessing lone pairs, can similarly influence the electronic transitions. These substituent effects are crucial for determining the final absorption maxima (λ_max) of the compound. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound This table presents expected transitions and is for illustrative purposes.

| Transition Type | Expected λ_max Range (nm) | Description |

|---|---|---|

| π → π | 250 - 300 | High-intensity absorption related to the conjugated π-system of the isothiazole ring, red-shifted by substituents. |

| n → π | > 300 | Lower-intensity absorption involving non-bonding electrons from N and S heteroatoms and the amino group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles with high precision.

This technique would confirm the planarity of the isothiazole ring and determine the exact positions of the bromine and amino substituents relative to the ring. The resulting structural data would allow for a detailed analysis of the molecular geometry. For instance, the C-S, S-N, N=C, C=C, and C-C bond lengths within the ring can be compared to theoretical values and those of other isothiazole derivatives to understand the degree of aromaticity and the electronic effects of the substituents. medwinpublishers.comresearchgate.net

Furthermore, X-ray crystallography elucidates the crystal packing and reveals intermolecular interactions. In the crystal lattice of this compound, hydrogen bonds are expected to form between the hydrogen atoms of the amino group and the nitrogen atom of the isothiazole ring of an adjacent molecule. Halogen bonding, an interaction involving the electrophilic region of the bromine atom, might also play a role in the crystal packing. nih.gov These non-covalent interactions are fundamental in dictating the solid-state properties of the compound.

Table 4: Representative Crystallographic Parameters for a Substituted Isothiazole Derivative This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment, based on known structures of related compounds.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.4 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 640 |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N-H···N Hydrogen Bond |

Applications in Chemical Synthesis and Materials Science

5-Bromo-isothiazol-3-ylamine as a Synthetic Building Block

In the realm of organic synthesis, this compound serves as a versatile building block. The presence of two distinct reactive sites—the carbon-bromine bond at the 5-position and the amino group at the 3-position—allows for sequential and regioselective functionalization, making it a key precursor for a diverse array of more complex molecules. Isothiazoles, in general, are recognized as significant heterocyclic systems for constructing new materials with unique electronic, mechanical, or biological properties. medwinpublishers.com

The bromine atom attached to the isothiazole (B42339) ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. organic-chemistry.orgwikipedia.org This reactivity allows for the introduction of a wide range of substituents at the 5-position of the isothiazole core.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org this compound can be expected to readily participate in Suzuki coupling reactions with various aryl or heteroaryl boronic acids. This reaction would replace the bromine atom with a new aryl group, providing a straightforward method to synthesize 5-aryl-isothiazol-3-ylamines. Such reactions are typically catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org The general conditions and high functional group tolerance of the Suzuki reaction make it an attractive method for elaborating the structure of this isothiazole derivative. Analogous reactions with other bromo-substituted heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) and 5-bromo-1,2,3-triazine, have been successfully demonstrated, showcasing the utility of this approach for creating diverse heterocyclic libraries. nih.govnih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org There is precedent for palladium-catalyzed cross-coupling of halogenated isothiazoles with terminal alkenes, which follows the principles of the Heck reaction. researchgate.net This suggests that this compound could be effectively coupled with various alkenes to introduce vinyl groups at the 5-position. Such reactions would expand the structural diversity of accessible derivatives, leading to the formation of conjugated systems.

The table below summarizes the potential outcomes of these key cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex, Base | 5-Aryl-isothiazol-3-ylamine |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) complex, Base | 5-Vinyl-isothiazol-3-ylamine |

Beyond simple derivatization, this compound serves as a foundational scaffold for constructing more complex, often fused, heterocyclic systems. The dual functionality of the molecule allows it to be a linchpin in synthetic strategies that build new rings onto the isothiazole core. For instance, the amino group can act as a nucleophile to participate in condensation or cyclization reactions, while the bromo-substituent can be used as a handle for subsequent ring-forming reactions via cross-coupling or other methodologies. This strategic utility is crucial in medicinal chemistry and materials science, where novel heterocyclic frameworks are constantly sought. The synthesis of new series of compounds containing multiple thiazole (B1198619) rings has been achieved using bromo-thiazole derivatives as key starting materials, highlighting the importance of such scaffolds. nih.gov

Integration into Specialty Polymers and Organic Materials

The unique electronic properties of the isothiazole ring, particularly when halogenated, make it an attractive component for the development of specialty polymers and advanced organic materials.

Isothiazole derivatives have been utilized as protective agents for a variety of materials, including polymers, dyes, and detergents. researchgate.netresearchgate.net The incorporation of these heterocyclic units can enhance the stability and longevity of the host material. The presence of a halogen atom, such as bromine, can further modify properties by influencing intermolecular interactions, improving thermal stability, or acting as a site for further polymer functionalization or cross-linking.

There is significant interest in using thiazole and isothiazole-containing building blocks for the synthesis of π-conjugated polymers for applications in organic electronics. semanticscholar.org These materials are central to the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. rsc.org

The isothiazole ring is electron-deficient due to the electronegative nitrogen atom, and this property is highly beneficial for creating donor-acceptor (D-A) type conjugated polymers. rsc.orgkyoto-u.ac.jp In these polymers, electron-rich (donor) units are alternated with electron-poor (acceptor) units, like isothiazole, to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the performance of electronic devices. rsc.org

Specifically in the context of OPVs, incorporating thiazole-based units has been shown to:

Lower HOMO Energy Levels: The electron-deficient nature of the thiazole ring can effectively lower the HOMO level of the polymer. kyoto-u.ac.jprsc.orgacs.org This leads to a higher open-circuit voltage (Voc) in the resulting solar cell, which is a key parameter for achieving high power conversion efficiency. rsc.org

Narrow the Bandgap: By pairing with appropriate donor units, isothiazole-based polymers can be designed to have narrow optical bandgaps, allowing for broader absorption of the solar spectrum. rsc.org

Enhance Intermolecular Interactions: The planar structure of fused thiazole systems can promote intermolecular π–π stacking, which facilitates charge transport within the material, a crucial factor for efficient device operation.

Research has demonstrated that thiazole-based conjugated polymers are promising materials for high-performance, solution-processable organic solar cells, with some configurations achieving significant power conversion efficiencies. kyoto-u.ac.jpnankai.edu.cn The this compound moiety, with its potential for polymerization through cross-coupling reactions, represents a viable building block for this class of advanced materials.

Use as Ligands in Metal Complexes

The isothiazole ring contains both a nitrogen atom (a hard base) and a sulfur atom (a soft base), making it a versatile ligand capable of coordinating with a wide range of metal ions. nih.gov The field of coordination chemistry involving isothiazole-based ligands is of growing interest due to the potential applications of the resulting metal complexes in catalysis, materials science, and medicinal chemistry. researchgate.netthieme-connect.comresearchgate.net

This compound offers multiple potential coordination sites. The primary sites are the ring nitrogen and the exocyclic amino nitrogen. Coordination could occur in a monodentate fashion through one of the nitrogen atoms or potentially in a bidentate manner, forming a chelate ring with a metal center. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic environment around the ligand. The development of metal complexes with related aminothiazole and bromo-substituted heterocyclic ligands has been reported, demonstrating the feasibility of this application. nih.govmdpi.comsemanticscholar.org These complexes can exhibit unique photophysical, electronic, or catalytic properties distinct from the free ligand.

Coordination Chemistry of Isothiazole Derivatives with Transition Metals

The coordination chemistry of isothiazole derivatives is rich and varied, owing to the presence of both nitrogen and sulfur atoms within the five-membered heterocyclic ring. These heteroatoms act as potential donor sites for coordination with transition metal ions, leading to the formation of a diverse array of metal complexes with interesting structural and electronic properties. researchgate.net

Isothiazoles, like the closely related thiazoles, can act as versatile ligands. The nitrogen atom, being a hard base, and the sulfur atom, a soft base, allow for coordination with a range of hard and soft metal centers. nih.gov The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the isothiazole ring, and the reaction conditions.

In the case of this compound, the 3-amino group introduces an additional potential coordination site. It is plausible that this compound could act as a bidentate ligand, coordinating to a metal center through the ring nitrogen and the exocyclic amino nitrogen, forming a stable chelate ring. nih.gov Alternatively, it could function as a monodentate ligand, coordinating through the ring nitrogen, or as a bridging ligand connecting two metal centers. The presence of the electron-withdrawing bromo group at the 5-position can influence the electron density of the isothiazole ring, thereby affecting the coordinating ability of the heteroatoms.

Studies on related aminothiazole derivatives have shown that they can form stable complexes with various transition metals, including cobalt, nickel, copper, and zinc. acs.org Spectroscopic analyses of these complexes indicate that coordination often occurs through the nitrogen atom of the thiazole ring and the nitrogen of the amino group. nih.gov For instance, in some aminothiazole-derived Schiff base complexes, the coordination of the thiazole ring nitrogen to the metal ion has been confirmed by infrared spectroscopy. nih.gov

The coordination of this compound with transition metals is expected to yield complexes with distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. libretexts.orglibretexts.org The resulting complexes may exhibit interesting photophysical properties, influenced by the nature of the metal and the ligand. For example, iridium(III) complexes with bromo-substituted phenylbenzothiazole ligands have been shown to be of interest for their photophysical properties. acs.org

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | Ring Nitrogen | Pd(II), Pt(II), Cu(I) |

| Monodentate | Amino Nitrogen | Co(II), Ni(II), Zn(II) |

| Bidentate (Chelating) | Ring Nitrogen and Amino Nitrogen | Co(II), Ni(II), Cu(II), Zn(II) |

| Bridging | Ring Nitrogen and Sulfur | Ru(II), Rh(I) |

Catalytic Applications of Isothiazole-Metal Complexes in Organic Reactions

Metal complexes derived from isothiazole and thiazole ligands have emerged as promising catalysts in a variety of organic transformations. researchgate.netthieme-connect.com The catalytic activity of these complexes is attributed to the ability of the metal center to facilitate bond formation and cleavage, while the isothiazole ligand can modulate the steric and electronic environment of the metal, thereby influencing the catalyst's reactivity and selectivity.

While specific catalytic applications of this compound complexes have not been extensively reported, the chemistry of related compounds suggests significant potential. The presence of the bromo substituent at the 5-position is particularly noteworthy, as aryl and heteroaryl bromides are common substrates in transition metal-catalyzed cross-coupling reactions.

It is conceivable that a metal complex of this compound could itself serve as a precursor to more complex structures via cross-coupling reactions at the C5-Br bond. More directly, metal complexes bearing this ligand could exhibit catalytic activity. For instance, palladium complexes of isothiazole derivatives have been explored as catalysts in cross-coupling reactions. thieme-connect.com The general mechanism for such reactions often involves oxidative addition, transmetalation, and reductive elimination steps at the metal center.

Furthermore, metal-organic frameworks (MOFs) incorporating thiazole-based ligands have demonstrated catalytic activity in reactions such as the epoxidation of alkenes. nih.gov An amino-functionalized cadmium-MOF based on a thiazole ligand has been shown to be an efficient and recyclable heterogeneous catalyst for the epoxidation of cyclooctene. nih.gov This suggests that MOFs constructed using this compound as a linker could also exhibit catalytic properties, potentially enhanced by the presence of the amino group.

The field of transition-metal-catalyzed synthesis is vast, with numerous applications for heterocyclic ligands. beilstein-journals.org For example, copper-catalyzed reactions are widely used for the formation of carbon-nitrogen and carbon-carbon bonds. beilstein-journals.org Complexes of this compound with copper could potentially catalyze similar transformations.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Potential Metal Catalyst | Role of Isothiazole Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilizing the metal center, influencing selectivity |

| Epoxidation of Alkenes | Cadmium, Manganese | Part of a MOF structure, creating active catalytic sites |

| C-N Bond Formation | Copper | Modulating the redox properties of the metal center |

| Hydrogenation Reactions | Iridium, Rhodium | Providing a chiral environment for asymmetric catalysis |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Halogenated Aminoisothiazoles

The synthesis of isothiazoles has historically presented challenges, but significant progress has been made in the last couple of decades. x-mol.com Future efforts will likely focus on developing more environmentally friendly and efficient synthetic methodologies, moving away from harsh reagents and multi-step procedures.

Key areas for future research include:

Solvent-Free Reactions: Expanding on methods like the solvent-free oxidative cyclization of 3-aminopropenethiones using solid-supported reagents (e.g., chromium trioxide on silica (B1680970) gel) could significantly reduce environmental hazards and production costs associated with traditional polar aprotic solvents like DMF. thieme-connect.com

Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to dramatically reduce reaction times for isothiazole (B42339) synthesis, sometimes from hours to mere minutes, without compromising yield. thieme-connect.com Further exploration of microwave-assisted protocols for the synthesis of 5-bromo-isothiazol-3-ylamine and its analogues is a promising avenue for sustainable chemistry.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing flow-based syntheses for halogenated aminoisothiazoles could lead to more efficient and safer manufacturing processes.

Catalytic C-H Activation: Direct C-H activation and functionalization strategies are at the forefront of modern organic synthesis. x-mol.com Developing metal-catalyzed methods to directly introduce bromine and amine functionalities onto the isothiazole core would be a more atom-economical approach compared to traditional multi-step syntheses.

A comparison of conventional and potential future sustainable synthetic approaches is outlined below.

| Parameter | Conventional Synthetic Methods | Future Sustainable Routes |

| Solvents | Often rely on polar aprotic solvents (e.g., DMF) thieme-connect.com | Solvent-free or green solvents (e.g., water, ethanol) |

| Energy Input | Typically requires prolonged heating | Microwave irradiation, flow chemistry for efficient energy use thieme-connect.com |

| Atom Economy | Can involve multiple steps with protecting groups | C-H activation, one-pot reactions to improve atom economy x-mol.com |

| Safety | May use hazardous reagents and generate toxic waste | Use of solid-supported reagents, reduced hazardous waste thieme-connect.com |

Exploration of Advanced Reactivity Profiles and Novel Transformations

The reactivity of the this compound scaffold is ripe for further exploration. The presence of the bromine atom at the C5 position and the amino group at the C3 position allows for a multitude of chemical transformations. Future research will focus on leveraging these sites for the creation of complex and densely functionalized molecules.

Promising areas of investigation include:

Cross-Coupling Reactions: While chlorine-substituted isothiazoles are known to undergo reactions like Suzuki coupling, they often require more severe conditions than their bromine and iodine counterparts. thieme-connect.com A systematic study of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-bromo position of this compound would enable the introduction of a wide array of carbon-based substituents.

Functionalization of the Amino Group: The 3-amino group serves as a key handle for derivatization. Future work will involve synthesizing novel series of amides, sulfonamides, and other derivatives to build libraries of compounds for biological screening and materials science applications, similar to work done on related isothiazole structures. nih.gov

Ring Transformations: Investigating the stability and potential ring-opening or ring-transformation reactions of the isothiazole nucleus under various conditions could lead to the discovery of novel heterocyclic scaffolds.

Computational Design and Predictive Modeling of Isothiazole-Based Materials

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. Applying these techniques to this compound and its derivatives can accelerate the discovery of new functional molecules.

Future directions in this area include:

Structure-Based Drug Design: Molecular docking and homology modeling can be used to design isothiazole derivatives that target specific biological macromolecules, such as enzymes or receptors. researchgate.netplos.org This approach has been used to identify potential inhibitors for targets like cytochrome P450-dependent sterol 14α-demethylase in fungi and the LasR receptor in P. aeruginosa. researchgate.netplos.org

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can predict key electronic properties (e.g., HOMO/LUMO energy levels), which are crucial for designing isothiazole-based materials for organic electronics, such as solar cells. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability and conformational dynamics of isothiazole derivatives when interacting with biological targets, helping to validate docking results and understand binding interactions. nih.gov

| Computational Technique | Application Area | Predicted Properties/Outcomes |

| Molecular Docking | Drug Discovery, Chemical Biology | Binding affinity, interaction modes with proteins researchgate.netplos.org |

| Homology Modeling | Drug Discovery | 3D protein structure prediction for docking studies researchgate.net |

| Density Functional Theory (DFT) | Materials Science, Drug Discovery | Electronic structure (HOMO/LUMO), electrochemical properties nih.gov |

| Molecular Dynamics (MD) | Drug Discovery, Chemical Biology | Stability of ligand-protein complexes, conformational changes nih.gov |

Integration with Emerging Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques (NMR, IR, MS) are essential for structural characterization, emerging advanced methods can provide deeper insights into the dynamic behavior and reaction mechanisms of isothiazole derivatives.

Future research should focus on:

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time. This can help elucidate complex reaction mechanisms, identify transient intermediates, and optimize reaction conditions for the synthesis and transformation of this compound.

Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., NOESY, HMBC) to unambiguously determine the structure and conformation of complex isothiazole derivatives.

Time-Resolved Spectroscopy: For isothiazole-based materials with interesting photophysical properties, time-resolved fluorescence or absorption spectroscopy can be used to study excited-state dynamics, which is critical for applications in optoelectronics.

Multidisciplinary Studies in Chemical Biology and Materials Science Utilizing Isothiazole Scaffolds

The unique properties of the isothiazole ring make it a versatile scaffold for applications beyond traditional medicinal chemistry. medwinpublishers.com Future research on this compound should be highly interdisciplinary.

Key multidisciplinary avenues include:

Chemical Biology: Designing and synthesizing isothiazole-based chemical probes to study biological processes. The reactivity of the bromo- and amino-substituents can be used to attach fluorescent tags or affinity labels.

Materials Science: Incorporating the isothiazole scaffold into novel organic electronic materials. The electron-deficient nature of the thiazole (B1198619) ring can be advantageous in creating semiconductors for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). rsc.org Replacing thiophene (B33073) rings with isothiazole units in small molecule semiconductors has been shown to lower HOMO energy levels, leading to higher open-circuit voltages in solar cells. rsc.org

Agrochemicals: Isothiazole derivatives have been successfully developed as commercial fungicides, such as Isotianil. thieme-connect.com The this compound scaffold could serve as a starting point for the rational design of new plant growth regulators or fungicides. thieme-connect.comresearchgate.net